

Application Notes and Protocols for Tandutinib Hydrochloride In Vitro Assays

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Compound of Interest

Compound Name: TANDUTINIB HYDROCHLORIDE

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Introduction

Tandutinib hydrochloride (formerly MLN518) is a potent and selective small molecule inhibitor of Class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2] Mutations that cause constitutive activation of FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Tandutinib has been shown to inhibit the autophosphorylation of these kinases, thereby blocking downstream signaling pathways, inducing apoptosis, and inhibiting the proliferation of cancer cells. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of **tandutinib hydrochloride**.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Tandutinib



Target	Assay Type	Cell Line/System	IC50
FLT3	Kinase Assay	Recombinant Enzyme	0.22 μM[1]
c-Kit	Kinase Assay	Recombinant Enzyme	0.17 μM[1]
PDGFR	Kinase Assay	Recombinant Enzyme	0.20 μM[1]
FLT3-ITD	Cell-Based Autophosphorylation	Ba/F3 cells	10-100 nM
FLT3-ITD	Cell Proliferation	Molm-13, Molm-14 cells	10 nM
FLT3-ITD	Cell Proliferation	MV4-11 cells	60 nM[1]

Table 2: Cellular Effects of Tandutinib in FLT3-ITD

Positive AML Cells

Assay	Cell Line	Treatment	Observation
Apoptosis	Molm-14	1 μM Tandutinib	Significant induction of apoptosis[1]
FLT3 Phosphorylation	Molm-14	100-300 nM Tandutinib	Efficiently blocked
Akt Phosphorylation	Molm-14	100-300 nM Tandutinib	Efficiently blocked
ERK Phosphorylation	Molm-14	100-300 nM Tandutinib	Efficiently blocked

Signaling Pathway

The primary mechanism of action of tandutinib is the inhibition of the FLT3 receptor tyrosine kinase. In AML, internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to its constitutive, ligand-independent activation. This results in the continuous activation of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.

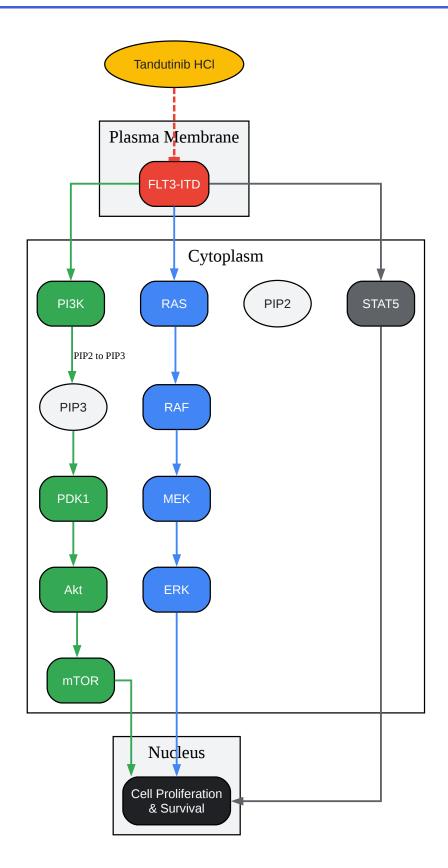




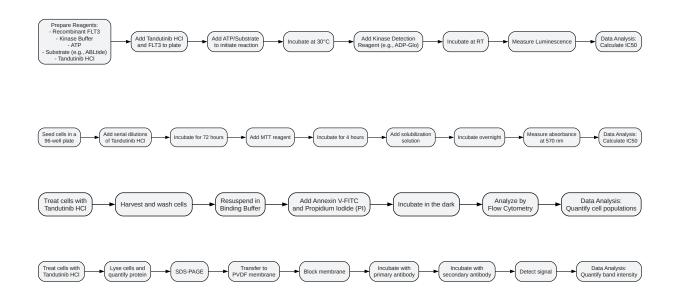


Tandutinib binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream effectors.









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References

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